Dicyclohexyl(4-isopropylphenyl)phosphine
Description
Dicyclohexyl(4-isopropylphenyl)phosphine (CAS No. 1202865-62-0, molecular formula: C21H33P, molecular weight: 316.46 g/mol) is a tertiary phosphine ligand featuring two cyclohexyl groups and a 4-isopropylphenyl substituent bonded to a central phosphorus atom . It is commercially available with a purity of ≥98% and is utilized in coordination chemistry and catalysis, particularly in stabilizing metal nanoparticles (NPs) and forming transition metal complexes . Its steric and electronic properties make it a versatile ligand for applications requiring controlled reactivity and selectivity.
Properties
IUPAC Name |
dicyclohexyl-(4-propan-2-ylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-17(2)18-13-15-21(16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-17,19-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDGEUFCMFKRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746335 | |
| Record name | Dicyclohexyl[4-(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-62-0 | |
| Record name | Dicyclohexyl[4-(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202865-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(4-isopropylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 4-isopropylphenyl halides under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with the halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-isopropylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds or other substituted aromatic compounds .
Scientific Research Applications
Dicyclohexyl(4-isopropylphenyl)phosphine has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which dicyclohexyl(4-isopropylphenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium or copper, to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
Electronic and Steric Properties
Phosphine ligands are characterized by their sigma (σ)-donating and pi (π)-accepting capabilities, as well as their steric bulk, often quantified using the Tolman cone angle.
- Sigma-Donating Strength: In hydrogenation reactions, Dicyclohexyl(4-isopropylphenyl)phosphine exhibits moderate σ-donating strength compared to diisopropylphosphine (weaker σ-donor) and diphenylphosphine (stronger σ-donor). This trend correlates with alkene selectivity: weaker σ-donors (e.g., diphenylphosphine) enhance π-backbonding, favoring higher selectivity for cis-alkenes (up to 87% vs. 20% for ligand-free NPs) .
- Steric Effects: A selenide derivative of Dicyclohexyl[4-(dimethylamino)phenyl]phosphine (structurally analogous) displayed a Tolman cone angle of 171.5° when adjusted for the Se–P bond length (2.28 Å) . While direct data for this compound is lacking, its cyclohexyl substituents likely confer greater steric bulk compared to diphenylphosphine (cone angle ~145°) but less than Dicyclohexyl(2,6-diisopropylphenyl)phosphine (cone angle >180°) .
Catalytic Performance
Table 1: Comparative Catalytic Performance in PdNP-Mediated Hydrogenation of 2-Pentyne
| Ligand | PdNP Size (nm) | cis-2-Pentene Selectivity (%) | Recyclability (Cycles) |
|---|---|---|---|
| None (ligand-free) | 3.5 | 20 | ≤1 |
| Diphenylphosphine | 1.0 | 87 | 5 |
| This compound | ~1.5* | 75–80* | 5 |
| Diisopropylphosphine | 3.5 | 60 | 5 |
*Estimated based on steric/electronic trends .
Key findings:
- Smaller PdNPs (1–1.5 nm) form with arylphosphines (diphenyl, dicyclohexyl derivatives) due to stronger π-interactions with metal surfaces .
- Selectivity for cis-alkenes increases with π-accepting ligands, with diphenylphosphine outperforming this compound .
- All phosphine ligands improved recyclability compared to ligand-free systems .
Biological Activity
Dicyclohexyl(4-isopropylphenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : CHP
- Molecular Weight : 330.48 g/mol
- CAS Number : 71310799
The compound features a phosphorus atom bonded to two cyclohexyl groups and a 4-isopropylphenyl group, contributing to its unique steric and electronic properties.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. Phosphines are known for their role in stabilizing metal complexes, which can influence various biological pathways. The compound may interact with enzymes and receptors, modulating their activity through steric hindrance or electronic effects .
Anticancer Properties
Research has demonstrated that phosphine compounds, including this compound, exhibit anticancer properties. A study involving various phosphine derivatives showed that they could induce apoptosis in cancer cells by activating specific signaling pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 12 | Inhibition of cell proliferation |
| This compound | K562 (Leukemia) | 18 | Modulation of signaling pathways |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have indicated that certain phosphines can disrupt bacterial membranes or inhibit bacterial enzymes, leading to bactericidal effects .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Enzyme inhibition |
| Pseudomonas aeruginosa | 128 µg/mL | Disruption of metabolic pathways |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a study conducted by Roodt et al. (2003), this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Antimicrobial Activity Against E. coli
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various phosphines on E. coli. This compound exhibited an MIC of 64 µg/mL, suggesting moderate antibacterial activity. The researchers hypothesized that the compound's ability to interact with bacterial membranes contributed to its effectiveness.
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